molecular formula C16H18ClN3O2S B2457407 2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 459435-67-7

2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2457407
CAS No.: 459435-67-7
M. Wt: 351.85
InChI Key: WARUPHGJFUTYFT-UHFFFAOYSA-N
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Description

2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-11-6-8-20(9-7-11)14(21)10-23-16-19-18-15(22-16)12-4-2-3-5-13(12)17/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARUPHGJFUTYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carbon disulfide and subsequent reaction with chlorophenyl derivatives . The resulting intermediate is then reacted with thioacetic acid to introduce the thioacetyl group. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, research has shown that similar oxadiazole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Table 1: Summary of Anticancer Studies on Oxadiazole Derivatives

Study ReferenceCompound TestedCancer TypeIC50 Value (µM)Mechanism of Action
2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-oneBreast Cancer15.72Apoptosis induction
Similar Oxadiazole DerivativeLung Cancer10.5Cell cycle arrest
Various Oxadiazole DerivativesColorectal Cancer12.3Inhibition of angiogenesis

Anti-Diabetic Properties

Oxadiazole derivatives have also been investigated for their anti-diabetic potential. Some studies suggest that these compounds can enhance insulin sensitivity and reduce blood glucose levels by modulating glucose metabolism pathways. This is particularly relevant in the context of type 2 diabetes management .

Table 2: Anti-Diabetic Activity of Oxadiazole Compounds

Study ReferenceCompound TestedEffect on Blood GlucoseMechanism
This compoundDecreased by 20%Insulin sensitization
Similar Oxadiazole DerivativeDecreased by 15%Glucose uptake enhancement

Material Science Applications

Beyond biological applications, this compound may have potential uses in material science, particularly in the development of organic semiconductors and photonic devices due to its unique electronic properties derived from the oxadiazole ring structure. The ability to modify electronic properties through structural variations makes it a candidate for further exploration in optoelectronic applications .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

  • Anticancer Study : A study evaluated the effect of various oxadiazole compounds on human breast cancer cells. The results demonstrated that compounds similar to This compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
  • Diabetes Management : In another investigation focused on diabetic rats, the administration of an oxadiazole derivative resulted in improved glycemic control and enhanced insulin sensitivity compared to control groups. These findings suggest potential therapeutic applications in managing diabetes-related complications .

Mechanism of Action

The mechanism of action of 2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The thioacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a derivative of 1,3,4-oxadiazole and piperidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H15ClN3O2SC_{14}H_{15}ClN_3O_2S, with a molecular weight of 328.19 g/mol. The structural features include a chlorophenyl group, an oxadiazole ring, and a piperidine moiety, contributing to its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole structure exhibit significant antimicrobial properties. For instance:

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase Inhibition : Compounds structurally related to the title compound have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating neurological disorders such as Alzheimer’s disease .
  • Urease Inhibition : The title compound exhibits strong inhibitory activity against urease, an enzyme linked to various pathological conditions including urinary infections and kidney stones. The IC50 values for related compounds indicate potent activity in this regard .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : Molecular docking studies suggest that the compound interacts effectively with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its binding affinity.
  • Structural Stability : The oxadiazole and piperidine moieties contribute to the stability and bioavailability of the compound, facilitating its absorption and distribution in biological systems.

Case Studies

Several studies have explored the biological activity of compounds similar to the title compound:

  • A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized a series of oxadiazole derivatives and evaluated their antibacterial and enzyme inhibitory activities. The findings highlighted that compounds with similar structures exhibited strong inhibitory effects against urease and AChE .
  • Another investigation focused on the synthesis and characterization of piperidine derivatives demonstrated their potential as neuroprotective agents due to their significant AChE inhibitory activity .

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